2-Ethylcyclohex-2-en-1-one: Structural Profiling, Mechanistic Synthesis, and Applications
2-Ethylcyclohex-2-en-1-one: Structural Profiling, Mechanistic Synthesis, and Applications
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Application Guide
Executive Summary
As a Senior Application Scientist, I approach the synthesis and application of α,β-unsaturated enones not merely as a sequence of chemical transformations, but as a thermodynamically driven system. 2-Ethylcyclohex-2-en-1-one is a highly versatile cyclic enone that serves as a critical building block in complex organic synthesis, active pharmaceutical ingredient (API) development, and natural product analog generation. This whitepaper synthesizes the structural identity, physicochemical properties, and field-proven synthetic methodologies for this compound, providing a self-validating protocol designed for high-yield laboratory execution.
Structural Identity and Physicochemical Profiling
2-Ethylcyclohex-2-en-1-one is characterized by its six-membered cyclohexenone ring, featuring a ketone at the C1 position, an ethyl group at the α-carbon (C2), and a conjugated double bond between C2 and C3[1]. This conjugation provides exceptional electrophilic character at the β-carbon, making it an ideal substrate for Michael additions and further functionalization.
The quantitative structural and physicochemical data, sourced from the , are summarized below[2],[3]:
| Parameter | Specification |
| IUPAC Name | 2-ethylcyclohex-2-en-1-one |
| Common Synonyms | 2-ethyl-2-cyclohexen-1-one; ethylcyclohexenone[2],[4] |
| Molecular Formula | C₈H₁₂O |
| Molecular Weight | 124.18 g/mol |
| Monoisotopic Mass | 124.08881 Da[3] |
| CAS Registry Number | 31863-60-2[4] |
| SMILES String | CCC1=CCCCC1=O[2] |
| InChIKey | AHAATKOSNXIXCX-UHFFFAOYSA-N[2] |
Mechanistic Synthesis and Reaction Dynamics
The most robust and scalable method for synthesizing 2-ethylcyclohex-2-en-1-one is the acid-catalyzed dehydration of its β-hydroxy ketone precursor, 2-ethyl-2-hydroxycyclohexanone[1].
The Causality of the E1 Dehydration Mechanism
In an acidic medium, the β-hydroxy ketone undergoes an E1-type elimination[1]. The causality behind using a strong, non-nucleophilic acid (such as p-toluenesulfonic acid, pTSA) is twofold:
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Leaving Group Activation: The acid protonates the hydroxyl group, converting it from a poor leaving group (-OH) into an excellent one (-OH₂⁺)[1].
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Thermodynamic Driving Force: The loss of water generates a carbocation at the α-carbon. Subsequent deprotonation at the β-carbon yields the double bond[1]. Because the resulting double bond is conjugated with the carbonyl group, the formation of the α,β-unsaturated enone is thermodynamically highly favored over non-conjugated isomers.
Fig 1: Step-by-step synthetic workflow and dehydration mechanism for 2-ethylcyclohex-2-en-1-one.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It relies on Le Chatelier's principle to drive the reaction and utilizes orthogonal analytical techniques to confirm product formation.
Phase 1: Reaction Assembly
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Reagent Solubilization: Dissolve 1.0 equivalent of 2-ethyl-2-hydroxycyclohexanone in anhydrous toluene to achieve a 0.5 M concentration.
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Causality: Toluene (boiling point 110.6 °C) provides the optimal thermal energy required for the endothermic elimination reaction and forms a minimum-boiling azeotrope with water, allowing for its physical removal.
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Catalyst Introduction: Add 0.05 equivalents of pTSA monohydrate.
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Causality:pTSA fully dissociates in toluene to protonate the hydroxyl group without participating in the oxidative side reactions that are common when using concentrated sulfuric acid[1].
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Phase 2: Azeotropic Distillation
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Reflux Mechanics: Equip the reaction flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to a vigorous reflux.
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Thermodynamic Control: Maintain reflux until the stoichiometric volume of water is collected in the trap.
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Causality: Dehydration is a reversible equilibrium process. The continuous physical removal of water via the Dean-Stark trap shifts the equilibrium entirely to the right, preventing retro-aldol cleavage and ensuring quantitative conversion.
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Phase 3: Orthogonal Validation & Isolation
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In-Process Monitoring (Self-Validation): Sample the reaction mixture and analyze via GC-MS and FTIR.
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Validation Check: The reaction is complete when the GC-MS chromatogram shows the disappearance of the starting material and the emergence of a single peak at m/z 124.18. Furthermore, FTIR should reveal a shift in the carbonyl stretching frequency from ~1710 cm⁻¹ (saturated ketone) to ~1680 cm⁻¹ (conjugated enone), physically proving the formation of the double bond.
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Work-Up: Cool the mixture to ambient temperature. Quench the acid catalyst by washing the organic layer with saturated aqueous NaHCO₃.
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Causality: Neutralization prevents acid-catalyzed polymerization or degradation of the enone product during subsequent solvent evaporation.
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Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue via silica gel flash chromatography (hexane/ethyl acetate gradient) to yield pure 2-ethylcyclohex-2-en-1-one.
Biological Relevance and Industrial Applications
The 2-ethylcyclohexenone scaffold is not merely a synthetic intermediate; it is deeply embedded in complex biological systems and natural product chemistry. Recent phytochemical profiling of secondary metabolites from Xylaria fungal species has identified structurally related cyclohexenones, such as (R)-4-hydroxy-2-ethyl-2-cyclohexen-1-one[5],[6].
As detailed in recent , compounds isolated from Xylaria spp. exhibit notable cytotoxic, antibacterial, and antioxidant properties[5],[7]. Consequently, 2-ethylcyclohex-2-en-1-one serves as a highly valuable precursor for drug development professionals aiming to synthesize natural product analogs and novel active pharmaceutical ingredients (APIs) targeting human cancer cell lines or resistant bacterial strains.
Hazard Mitigation and Safety Protocols
When handling 2-ethylcyclohex-2-en-1-one, strict adherence to Global Harmonized System (GHS) protocols is mandatory. According to the , the compound presents the following risks[2]:
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H227: Combustible liquid.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Mitigation Strategy: All synthetic manipulations, particularly the high-temperature reflux in Phase 2, must be conducted in a certified, well-ventilated fume hood. Standard personal protective equipment (PPE)—including chemical-resistant nitrile gloves, a flame-retardant lab coat, and splash-proof safety goggles—is non-negotiable.
References
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 642521, 2-Ethylcyclohex-2-en-1-one." PubChem, [Link]
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AskFilo Educational Database. "Reaction Mechanisms: Dehydration of beta-hydroxy ketones." AskFilo, [Link]
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Zheng, C., et al. "Structures and Biological Activities of Secondary Metabolites from Xylaria spp." Journal of Fungi (MDPI), [Link]
Sources
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